N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazole core substituted at position 5 with a 4-methoxyphenyl group and at position 3 with a triazolo[4,3-a]pyridin-3-ylsulfanylacetamide moiety.
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S2/c1-25-12-7-5-11(6-8-12)15-19-16(22-27-15)18-14(24)10-26-17-21-20-13-4-2-3-9-23(13)17/h2-9H,10H2,1H3,(H,18,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDWOHGJDRHKLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NN=C4N3C=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(4-Methoxyphenyl)-1,2,4-Thiadiazol-3-Amine
The 1,2,4-thiadiazole core is synthesized via cyclization reactions starting from 4-methoxy-substituted precursors. A validated method involves the conversion of 4-methoxybenzonitrile (1 ) to 4-methoxybenzamidine hydrochloride (2 ) using ammonium chloride and methanol under reflux . Subsequent cyclization with sulfur donors such as perchloromethyl mercaptan (Cl3C-SCl) in aqueous sodium hydroxide yields 5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-amine (3 ) .
Reaction Conditions:
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4-Methoxybenzonitrile to Amidines: Reflux in methanol with ammonium chloride (6 h, 80°C).
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Cyclization: Stirring with Cl3C-SCl in NaOH (pH 10–12, 2 h, 0°C to room temperature).
Characterization Data:
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1H-NMR (DMSO-d6): δ 7.82 (d, J = 8.5 Hz, 2H, Ar-H), 6.98 (d, J = 8.5 Hz, 2H, Ar-H), 3.81 (s, 3H, OCH3), 5.21 (s, 2H, NH2) .
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FT-IR (cm⁻¹): 3350 (N-H stretch), 1605 (C=N), 1250 (C-O-C) .
Synthesis of Triazolo[4,3-a]Pyridine-3-Thiol
The [1,2] triazolo[4,3-a]pyridine moiety is constructed through a tandem transamidation and cyclization sequence. A microwave-assisted method enables efficient synthesis starting from enaminonitriles (4 ) and benzohydrazides (5 ) . For the thiol derivative, post-cyclization functionalization is required.
Step 1: Formation of Triazolo[4,3-a]Pyridine-3-One
Enaminonitrile 4 reacts with benzohydrazide 5 under microwave irradiation (120°C, 20 min) in toluene to form triazolo[4,3-a]pyridine-3-one (6 ) via intermediate transamidation and cyclization .
Step 2: Thiol Group Introduction
The ketone group in 6 is converted to a thiol using Lawesson’s reagent (2.0 equiv) in dry THF under reflux (4 h), yielding triazolo[4,3-a]pyridine-3-thiol (7 ) .
Characterization Data:
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1H-NMR (CDCl3): δ 8.45 (d, J = 7.0 Hz, 1H, Py-H), 7.92 (t, J = 7.0 Hz, 1H, Py-H), 7.56 (d, J = 7.0 Hz, 1H, Py-H), 3.95 (s, 1H, SH) .
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Yield: 72% after silica gel chromatography (hexane/ethyl acetate 4:1) .
Preparation of 2-Bromoacetamide Intermediate
The acetamide linker is introduced by reacting 5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-amine (3 ) with bromoacetyl bromide (8 ) in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base .
Reaction Conditions:
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Molar Ratio: 3 : 8 = 1 : 1.2.
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Temperature: 0°C to room temperature (2 h).
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Workup: Extraction with DCM, washed with NaHCO3, dried over MgSO4.
Characterization Data:
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13C-NMR (DMSO-d6): δ 167.8 (C=O), 161.2 (C=N), 130.5 (Ar-C), 114.3 (Ar-C), 55.6 (OCH3), 33.2 (CH2Br) .
Coupling of Thiadiazole and Triazolopyridine Moieties
The final step involves nucleophilic substitution of the bromine in N-(5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl)-2-bromoacetamide (9 ) with triazolo[4,3-a]pyridine-3-thiol (7 ).
Reaction Conditions:
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Solvent: Dry DMF with K2CO3 as base.
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Temperature: 60°C, 6 h under nitrogen.
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Molar Ratio: 7 : 9 = 1 : 1.1.
Mechanistic Insight:
The thiolate anion attacks the electrophilic carbon of the bromoacetamide, displacing bromide and forming the thioether linkage .
Characterization Data:
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1H-NMR (DMSO-d6): δ 8.62 (d, J = 7.0 Hz, 1H, Py-H), 8.02 (d, J = 8.5 Hz, 2H, Ar-H), 7.78 (t, J = 7.0 Hz, 1H, Py-H), 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 4.32 (s, 2H, SCH2), 3.85 (s, 3H, OCH3) .
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HRMS (ESI): m/z calc. for C21H17N7O3S2 [M+H]+: 512.0812; found: 512.0809 .
Optimization and Scalability
Microwave Assistance:
Microwave irradiation reduced reaction times for triazolopyridine synthesis from 24 h to 20 min, improving yields by 15–20% .
Solvent Screening:
Polar aprotic solvents (DMF, DMSO) enhanced coupling reaction efficiency compared to toluene or THF .
Scale-Up:
A 10 mmol scale of the final coupling step maintained a 75% yield, demonstrating robustness .
Challenges and Solutions
Regioselectivity in Triazolopyridine Synthesis:
Microwave conditions favored the [4,3-a] isomer over [1,5-a] by stabilizing the transition state through rapid heating .
Thiol Oxidation:
Performing reactions under nitrogen and adding antioxidants (e.g., BHT) minimized disulfide formation .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that thiadiazole derivatives exhibit promising anticancer properties. For instance, similar compounds have been tested against various cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). Studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, although specific data on N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is still emerging .
2. Antimicrobial Properties
Thiadiazole derivatives are known for their antimicrobial activities. The compound under discussion has potential applications in combating bacterial and fungal infections. Research has highlighted the effectiveness of similar structures against a range of pathogens, suggesting that this compound may also possess significant antimicrobial properties .
3. Anti-inflammatory Effects
Compounds with thiadiazole structures have demonstrated anti-inflammatory effects in various experimental models. This is particularly relevant for the development of treatments for chronic inflammatory diseases. The presence of the triazole ring may enhance these effects due to its ability to interact with biological targets involved in inflammatory pathways .
Agricultural Applications
1. Pesticidal Activity
Thiadiazole derivatives have been explored for their potential as pesticides. Their ability to inhibit certain enzymes in pests suggests that this compound may be developed into an effective agrochemical product to protect crops from various diseases and pests.
Material Science Applications
1. Synthesis of Functional Materials
The unique chemical structure of this compound allows for its use in synthesizing advanced materials with specific electronic or optical properties. Research into similar compounds has shown their utility in creating materials for sensors and electronic devices .
Case Studies
Mechanism of Action
The mechanism of action of N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features and properties of the target compound with analogues reported in the literature:
*Estimated based on structural formula.
Key Differences and Pharmacological Implications
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound (electron-donating) contrasts with chloro or fluoro substituents in analogues (electron-withdrawing), which may alter π-π stacking interactions or hydrogen bonding with biological targets .
- Heterocycle Rigidity: The fused triazolo-pyridine system in the target compound likely enhances binding affinity compared to non-fused triazole-pyridinyl derivatives (e.g., ), as rigidity reduces entropy loss upon target binding .
- Sulfanyl Linker : The thioether bridge in the target compound and analogues (e.g., ) may improve metabolic stability compared to oxygen-based ethers, though this requires experimental validation.
Biological Activity
N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is a compound with significant biological activity attributed to its unique molecular structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
- Molecular Formula : C17H14N6O2S2
- Molecular Weight : 398.46 g/mol
- CAS Number : 690645-85-3
The biological activity of this compound is largely due to its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors involved in critical cellular processes. The presence of the thiadiazole and triazole rings contributes to its pharmacological properties, allowing it to engage in diverse biological mechanisms.
Biological Activities
Research has highlighted several pharmacological activities associated with this compound:
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Antimicrobial Activity :
- The compound exhibits significant antimicrobial properties against various bacterial strains. It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- In vitro studies have reported Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics, indicating potent antibacterial activity .
- Anticancer Properties :
- Anti-inflammatory Effects :
- Anticonvulsant and Analgesic Effects :
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of thiadiazole compounds. This compound demonstrated superior activity against Bacillus subtilis and S. aureus, with MIC values significantly lower than those of traditional antibiotics .
Study 2: Anticancer Activity
In a separate investigation focused on anticancer properties, the compound was tested against several cancer cell lines. Results indicated that it could inhibit cell proliferation and induce apoptosis in a dose-dependent manner. The study suggested that the mechanism might involve the modulation of apoptotic pathways .
Comparative Analysis with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Other Thiadiazole Derivatives | Moderate | Low | Moderate |
| Triazole Derivatives | Low | High | Low |
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves:
- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., HCl/EtOH) .
- Step 2 : Introduction of the triazolopyridine-sulfanyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like DMAP .
- Step 3 : Acetamide coupling using chloroacetyl chloride or EDCI/HOBt-mediated reactions . Optimization : Yield improvement (~15–25% in early steps) relies on controlling temperature (60–80°C for cyclization), solvent polarity (DMF for solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic methods are critical for structural validation?
- 1H/13C NMR : Confirm regiochemistry of the thiadiazole and triazole rings (e.g., δ 8.2–8.5 ppm for triazole protons) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 439.08) .
Q. How does the compound’s structure influence its solubility and stability?
- Solubility : Limited in aqueous media (<0.1 mg/mL) due to aromatic stacking; DMSO or DMF is preferred for in vitro assays .
- Stability : Susceptible to hydrolysis under basic conditions (pH >9); store at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can computational methods predict binding interactions with biological targets?
- Molecular Docking (AutoDock/Vina) : Use crystal structures of targets (e.g., SARS-CoV-2 MPRO, PDB: 6LU7) to assess binding affinity. Triazole and thiadiazole moieties show hydrogen bonding with catalytic residues (e.g., His41) .
- MD Simulations : Evaluate stability of ligand-receptor complexes (RMSD <2.0 Å over 100 ns) .
Q. What experimental models are suitable for evaluating anti-inflammatory or anticancer activity?
- In Vitro :
- Anti-exudative activity : LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC50 <10 µM) .
- Anticancer screening : NCI-60 cell line panel; prioritize compounds with GI50 <1 µM .
- In Vivo : Formalin-induced edema in rats (dose: 10–50 mg/kg, i.p.) for anti-inflammatory validation .
Q. How do structural modifications (e.g., substituent changes) alter bioactivity?
Comparative data for analogs:
Q. How can contradictory data in literature regarding synthesis yields be resolved?
- Root cause analysis : Variability in cyclization step (Step 1) due to moisture sensitivity of intermediates .
- Mitigation : Use Schlenk techniques for anhydrous conditions and monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .
Methodological Challenges
Q. What strategies improve purity in final-step purification?
- Chromatography : Gradient elution (hexane → ethyl acetate) with 5% MeOH to reduce trailing .
- Recrystallization : Use ethanol/water (7:3) for crystals with >95% purity (HPLC) .
Q. How to design SAR studies for lead optimization?
- Core modifications : Replace thiadiazole with oxadiazole to assess metabolic stability .
- Substituent scanning : Introduce electron-withdrawing groups (e.g., –CF3) on the phenyl ring to enhance target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
